![molecular formula C13H11N3S B14132760 N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-41-6](/img/structure/B14132760.png)
N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a complex organic compound that features both alkyne and thiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of a base such as potassium hydroxide (KOH) and solvents like carbon disulfide (CS2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes several types of chemical reactions, including:
Cyclocondensation: As mentioned, this reaction involves the formation of heterocyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the alkyne group.
Common Reagents and Conditions
Phenyl isothiocyanate: Used in cyclocondensation reactions.
Potassium hydroxide (KOH): Acts as a base in various reactions.
Molecular oxygen: Used in oxidative reactions.
Major Products
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed through cyclocondensation.
Formamides: Produced via oxidative formylation.
Aplicaciones Científicas De Investigación
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits biological activity, including antiulcer and anticancer properties.
Medicine: Potential use in the treatment of rheumatoid arthritis due to its collagenase inhibitory activity.
Industry: May be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiulcer activity is attributed to its ability to reduce gastric hypersecretion . The compound’s anticancer properties are linked to its role as an immunomodulator and its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share a similar alkyne group and are used in similar cyclocondensation reactions.
Thiazolo[3,2-a]benzimidazoles: These compounds also exhibit a broad spectrum of biological activity and are synthesized using similar methods.
Uniqueness
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific combination of alkyne and thiazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
89259-41-6 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N'-prop-2-ynyl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H11N3S/c1-2-7-14-9-15-12-5-3-11(4-6-12)13-8-17-10-16-13/h1,3-6,8-10H,7H2,(H,14,15) |
Clave InChI |
BCKROTLXDDOXNE-UHFFFAOYSA-N |
SMILES canónico |
C#CCN=CNC1=CC=C(C=C1)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
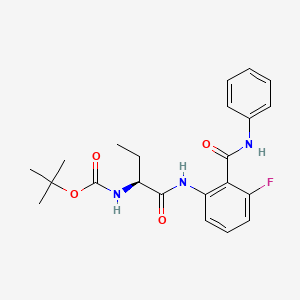
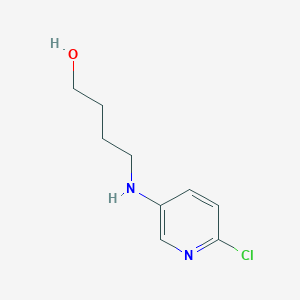
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
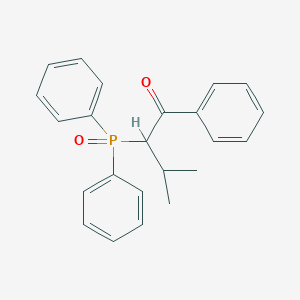
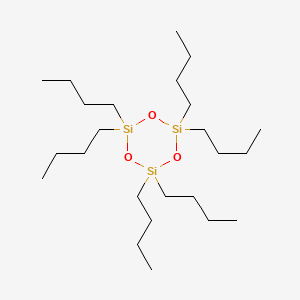
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
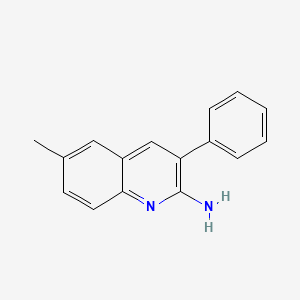
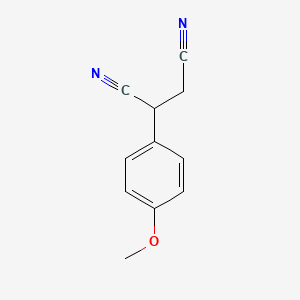
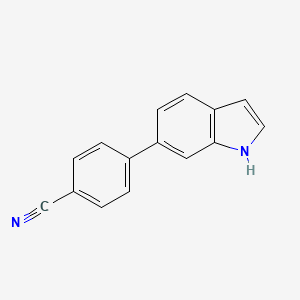
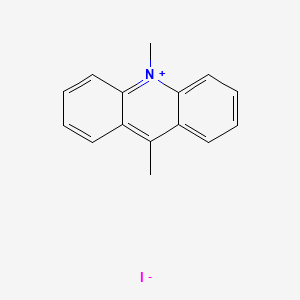
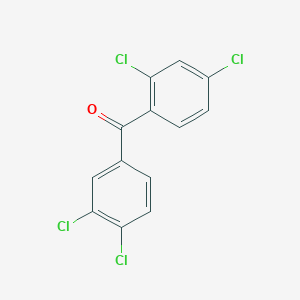
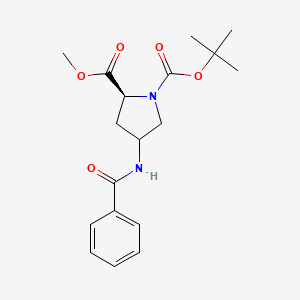
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
